molecular formula C11H12O4 B2978866 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate CAS No. 64179-44-8

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate

Cat. No.: B2978866
CAS No.: 64179-44-8
M. Wt: 208.213
InChI Key: YVLJWDWINWYFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate is an organic compound with the molecular formula C11H12O4. It is a derivative of 1,4-benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol
  • 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate
  • 1,4-Benzodioxane derivatives

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl acetate is unique due to its specific functional group (acetate ester), which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)13-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLJWDWINWYFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.